propylamine CAS No. 1505107-50-5](/img/structure/B1407076.png)
[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
Overview
Description
Scientific Research Applications
In Silico Evaluation of Antibacterial Activity
A study by Figueredo et al. (2020) explored the pharmacological properties of various compounds, including derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, through a process involving dimethyl sulfate alkylation and reaction with ethanolamine and propanolamine. While the minimum inhibitory concentrations (MICs) of these substances were not clinically significant, their combination with aminoglycosides like gentamicin and amikacin reduced the MICs of these antibiotics. This suggests potential therapeutic alternatives for bacterial resistance and side effect reduction (Figueredo et al., 2020).
Anticancer Potential
Riadi et al. (2021) described the preparation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent. The compound was synthesized using the S-arylation method and exhibited potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Synthesis and Transformations in Organic Chemistry
Arutyunyan et al. (2006) conducted research on the synthesis and transformation of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, showcasing the versatility and potential of such compounds in organic synthesis (Arutyunyan et al., 2006).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) worked on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, highlighting the scope of these compounds in the development of new antibiotics (Doraswamy & Ramana, 2013).
These studies illustrate the diverse applications of “(2-Bromo-3-fluorophenyl)methylpropylamine” and related compounds in scientific research, particularly in the fields of pharmacology, organic chemistry, and medicinal chemistry. The potential of these compounds in the development of new therapeutic agents and in the synthesis of complex organic molecules is significant.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCQOZRWANIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)
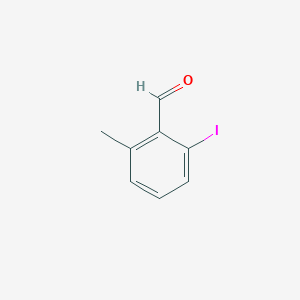

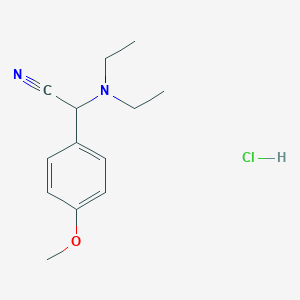
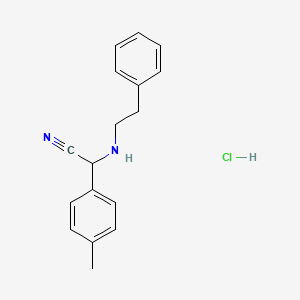
![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)
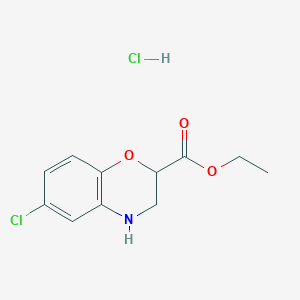
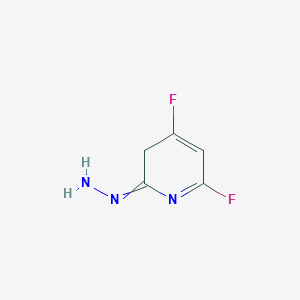
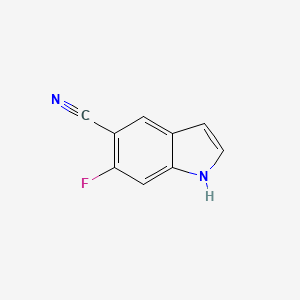
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
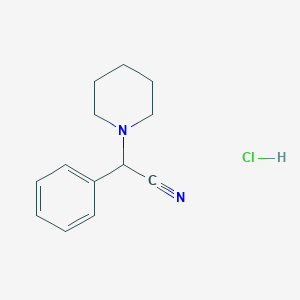
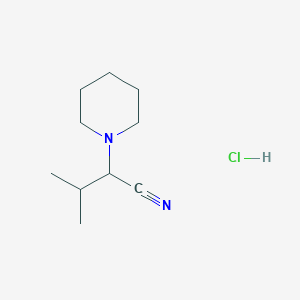
![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)

